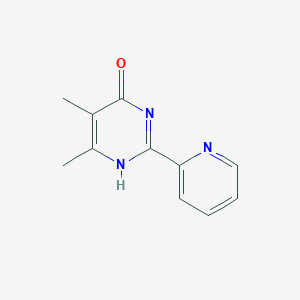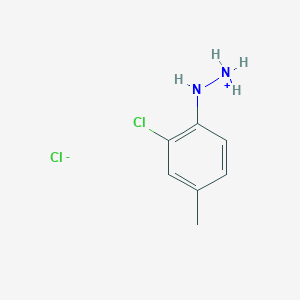
potassium;trifluoro(naphthalen-2-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride . This compound is a derivative of lysine, an essential amino acid, and is often used in peptide synthesis and as a protecting group in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride typically involves the protection of the amino group of lysine. The process begins with the reaction of L-lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms N(epsilon)-Benzyloxycarbonyl-L-lysine. The next step involves esterification of the carboxyl group using methanol and hydrochloric acid to yield the hydrochloride salt of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, typically using hydrogenation or catalytic reduction methods.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: L-lysine methyl ester hydrochloride.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride is widely used in peptide synthesis as a protecting group for the amino group of lysine. It helps in the stepwise construction of peptides by preventing unwanted side reactions.
Biology: In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that mimic natural proteins.
Medicine: The compound is used in the development of peptide-based drugs. Its role as a protecting group is crucial in the synthesis of therapeutic peptides that target specific biological pathways.
Industry: In the pharmaceutical industry, N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
Mécanisme D'action
The primary mechanism of action of N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride involves its role as a protecting group. By temporarily masking the amino group of lysine, it allows for selective reactions at other functional groups. This selective protection is crucial in the synthesis of complex peptides and proteins.
Molecular Targets and Pathways: The compound itself does not have direct biological targets but facilitates the synthesis of peptides that can interact with various molecular targets, including enzymes, receptors, and other proteins.
Comparaison Avec Des Composés Similaires
- N(alpha)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride
- N(epsilon)-tert-Butyloxycarbonyl-L-lysine methyl ester hydrochloride
- N(epsilon)-Fmoc-L-lysine methyl ester hydrochloride
Uniqueness: N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal.
Propriétés
IUPAC Name |
potassium;trifluoro(naphthalen-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJHJJHIOIXKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide](/img/structure/B7768049.png)


